![molecular formula C21H28O5 B14428891 {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid CAS No. 83808-03-1](/img/structure/B14428891.png)
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is a complex organic compound with a unique structure It belongs to the class of androstane derivatives and is characterized by the presence of a dioxoandrostene core linked to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes a series of functional group transformations to introduce the dioxo and acetic acid functionalities. Common synthetic routes include oxidation reactions to introduce the dioxo groups and esterification reactions to attach the acetic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps in the industrial process include the purification of intermediates, control of reaction parameters, and implementation of quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for steroid-based drugs and as a probe for studying hormone-related pathways.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid involves its interaction with specific molecular targets. The dioxoandrostene core can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect depends on the specific pathways and targets involved, which can vary based on the compound’s application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other androstane derivatives with varying functional groups, such as:
Androstenedione: A precursor to testosterone and estrogen.
Dihydrotestosterone: A potent androgen involved in male development.
Testosterone: A primary male sex hormone with various physiological roles.
Uniqueness
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
83808-03-1 |
|---|---|
Molekularformel |
C21H28O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[[(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methoxy]acetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-17H,2-9,11-12H2,1H3,(H,24,25)/t15?,16?,17?,20-,21+/m0/s1 |
InChI-Schlüssel |
KYEKTOOAXOBUGS-JFVSULSBSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34COCC(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
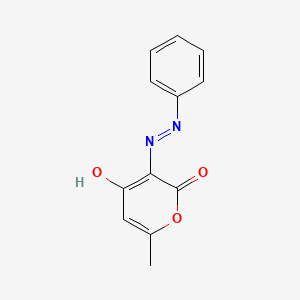
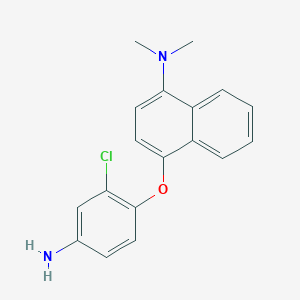


![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
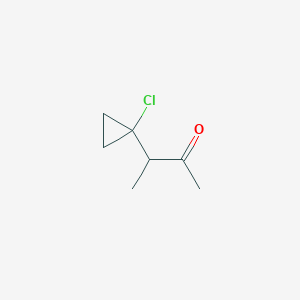
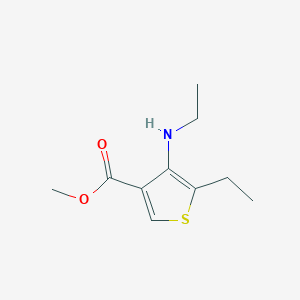
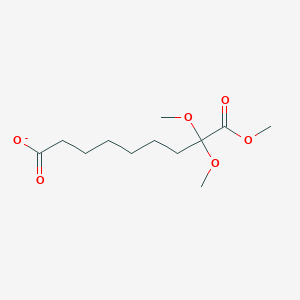
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
